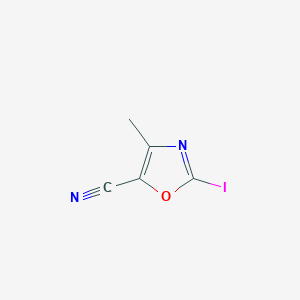
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound that features a morpholine ring, a pyridinium ion, and a tetraphenylborate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of morpholine derivatives with pyridine and tetraphenylborate. The process may include steps such as:
Formation of the morpholine-4-carbonyl intermediate: This can be achieved by reacting morpholine with a suitable carbonylating agent.
Coupling with pyridine: The intermediate is then reacted with pyridine to form the pyridinium ion.
Anion exchange: Finally, the pyridinium ion is combined with tetraphenylborate to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized morpholine derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a tool in drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound shares the morpholine-4-carbonyl group and has similar reactivity.
Morpholine-4-carboxylic acid derivatives: These compounds have structural similarities and may exhibit comparable chemical behavior.
Uniqueness
1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its combination of a morpholine ring, pyridinium ion, and tetraphenylborate anion
Propiedades
| 308124-88-1 | |
Fórmula molecular |
C38H40BN3O4 |
Peso molecular |
613.6 g/mol |
Nombre IUPAC |
(4-morpholin-4-ylpyridin-1-ium-1-yl) morpholine-4-carboxylate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C14H20N3O4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;18-14(16-7-11-20-12-8-16)21-17-3-1-13(2-4-17)15-5-9-19-10-6-15/h1-20H;1-4H,5-12H2/q-1;+1 |
Clave InChI |
ZLDHJWYKCBUXFK-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C2=CC=[N+](C=C2)OC(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



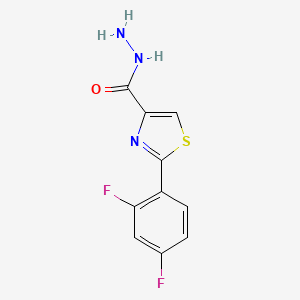
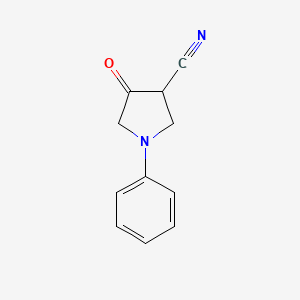
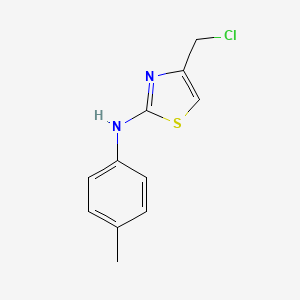


![N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11772233.png)
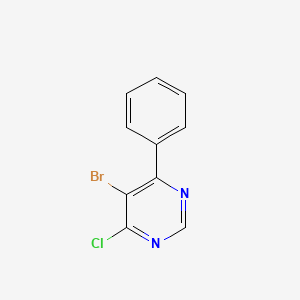
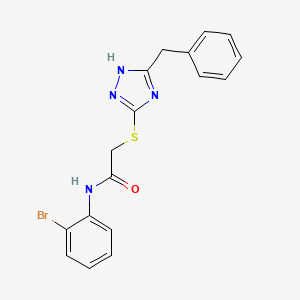
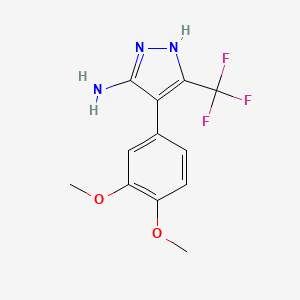
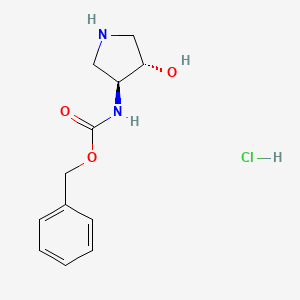
![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11772247.png)
